molecular formula C22H15FN6O3S2 B3011275 6-(4-fluorophenyl)-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)imidazo[2,1-b]thiazole-3-carboxamide CAS No. 1049439-80-6

6-(4-fluorophenyl)-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)imidazo[2,1-b]thiazole-3-carboxamide

Cat. No. B3011275
CAS RN: 1049439-80-6
M. Wt: 494.52
InChI Key: LZFVBCBEUCHXAW-UHFFFAOYSA-N
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Description

6-(4-fluorophenyl)-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)imidazo[2,1-b]thiazole-3-carboxamide is a useful research compound. Its molecular formula is C22H15FN6O3S2 and its molecular weight is 494.52. The purity is usually 95%.
BenchChem offers high-quality 6-(4-fluorophenyl)-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)imidazo[2,1-b]thiazole-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(4-fluorophenyl)-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)imidazo[2,1-b]thiazole-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Potential

6-(4-fluorophenyl)-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)imidazo[2,1-b]thiazole-3-carboxamide and its derivatives have shown promising results in anticancer research. For instance, Abdel‐Maksoud et al. (2019) synthesized a series of imidazo[2,1-b]thiazole derivatives, demonstrating cytotoxic activity against colon cancer and melanoma cell lines, with some compounds showing superior activity compared to the control drug sorafenib (Abdel‐Maksoud, Ammar, & Oh, 2019). Similarly, Karki et al. (2011) evaluated novel imidazo[2,1-b][1,3,4]thiadiazole derivatives for their cytotoxicity against leukemia cells, identifying compounds with strong cytotoxicity and potential as chemotherapeutic agents (Karki, Panjamurthy, Kumar, Nambiar, Ramareddy, Chiruvella, & Raghavan, 2011).

Insecticidal Properties

Soliman et al. (2020) explored the insecticidal potential of sulfonamide thiazole derivatives against the cotton leafworm, Spodoptera littoralis. Their findings revealed that certain derivatives exhibited potent toxic effects, suggesting a potential application in pest control (Soliman, Abd El Salam, Fadda, & Abdelmotaal, 2020).

Antimicrobial and Antifungal Activities

Compounds based on imidazo[2,1-b]thiazole have also been investigated for their antimicrobial and antifungal properties. Güzeldemirci and Küçükbasmacı (2010) synthesized triazole and thiadiazole derivatives incorporating the imidazo[2,1-b]thiazole moiety, which displayed promising antimicrobial activities in preliminary assessments (Güzeldemirci & Küçükbasmacı, 2010).

Antitubercular Activity

In research conducted by Abhale et al. (2016), imidazo[1,2-a]pyridine derivatives were synthesized and evaluated for antitubercular activity against Mycobacterium smegmatis, with some derivatives showing good activity (Abhale, Deshmukh, Sasane, Chavan, & Mhaske, 2016).

Binding with Bovine Serum Albumin

Meng et al. (2012) synthesized p-hydroxycinnamic acid amides, including derivatives containing the imidazo[2,1-b]thiazole moiety, and investigated their binding with bovine serum albumin. This research provides insights into the interactions of these compounds with proteins, which is crucial for understanding their pharmacodynamics (Meng, Zhu, Zhao, Yu, & Lin, 2012).

Fluorescence Binding Studies

The study of fluorescence binding with proteins like bovine serum albumin is significant for understanding the interaction of these compounds at a molecular level, as demonstrated by Meng et al. (2012). This research provides valuable insights into the potential pharmacokinetic properties of these compounds (Meng, Zhu, Zhao, Yu, & Lin, 2012).

properties

IUPAC Name

6-(4-fluorophenyl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15FN6O3S2/c23-15-4-2-14(3-5-15)18-12-29-19(13-33-22(29)27-18)20(30)26-16-6-8-17(9-7-16)34(31,32)28-21-24-10-1-11-25-21/h1-13H,(H,26,30)(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZFVBCBEUCHXAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CSC4=NC(=CN34)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15FN6O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-fluorophenyl)-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)imidazo[2,1-b]thiazole-3-carboxamide

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